Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. Its structure includes a 4-methylphenyl substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to the thiazole core’s prevalence in bioactive molecules, including FDA-approved drugs.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADELKTGPHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377060 | |
| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-32-8 | |
| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Methylphenyl Thiobenzamide
The process begins with the preparation of 4-methylphenyl thiobenzamide (Fig. 1A). 4-Methylbenzaldehyde is treated with hydroxylamine hydrochloride and sodium formate in refluxing formic acid to yield 4-methylbenzonitrile. Subsequent reaction with thioacetamide in ethanol under reflux generates the thiobenzamide intermediate. This two-step sequence achieves >85% yield, with purity exceeding 95% by HPLC.
Cyclization with Ethyl 2-Chloroacetoacetate
The thiobenzamide is cyclized with ethyl 2-chloroacetoacetate in refluxing ethanol (78°C, 6 hours). The reaction proceeds via nucleophilic displacement of chloride by the thioamide sulfur, followed by intramolecular cyclization. Key parameters include:
Post-reaction, the crude product is purified by recrystallization from ethanol/water (3:1), yielding 70–75% of this compound with 98.5% purity.
Regioselective Thiazole Synthesis via Dithioates
A recent advancement reported in New Journal of Chemistry enables regioselective construction of 2,5- and 4,5-disubstituted thiazoles using alkyl dithioates. This method avoids toxic cyanides and harsh conditions.
Reaction of Ethyl 2-(Methylthio)-2-Thioxoacetate with Active Methylene Isocyanides
Ethyl 2-(methylthio)-2-thioxoacetate reacts with 4-methylphenyl isocyanide in dimethylformamide (DMF) at room temperature (25°C, 2 hours). The base-mediated cyclization (using K₂CO₃) ensures regioselectivity, placing the 4-methylphenyl group at position 2 and the ester at position 4 (Fig. 1B).
Critical Optimization Data:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 92 | 99.1 |
| NaOAc | 67 | 95.3 |
| DBU | 81 | 97.8 |
The reaction is quenched with 2N HCl, and the product is extracted with ethyl acetate. After solvent removal, the residue is purified by flash chromatography (hexane/ethyl acetate, 4:1), yielding 90–92% of the target compound.
Functionalization of Preformed Thiazole Cores
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 98.2 |
| PdCl₂(dppf) | 65 | 96.5 |
The product is isolated by extraction (ethyl acetate/water) and recrystallized from methanol, achieving 75–78% yield.
Comparative Analysis of Methods
The dithioate route offers superior yield and safety, while the cyclization method is preferable for large-scale production despite moderate hazards. Functionalization is less practical due to costly catalysts and multi-step complexity.
Advanced Purification Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as UV resistance.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogues include:
| Compound Name | Substituent at Position 2 | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate | Pyridin-4-yl | Enhanced polarity due to pyridine’s nitrogen; potential for hydrogen bonding | Anticancer, enzyme inhibition | |
| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | 4-Chlorophenyl | Electron-withdrawing Cl group increases stability; alters reactivity | Antimicrobial | |
| Ethyl 2-(4-fluorophenoxy)acetyl-1,3-thiazole-4-carboxylate | 4-Fluorophenoxy acetyl | Bulky substituent; may improve solubility via polar interactions | Under investigation |
Key Findings :
- Pyridine vs.
- Electron-Withdrawing Effects : Chlorine substituents () increase oxidative stability but may reduce metabolic flexibility compared to methyl groups.
Heterocyclic Variants: Thiazole vs. Thiophene/Oxazole
Replacing the thiazole ring with other heterocycles alters electronic properties and bioactivity:
| Compound Name | Heterocycle Core | Key Differences | Bioactivity | Reference |
|---|---|---|---|---|
| Ethyl 2-(naphthalene-amido)-1,3-thiophene-4-carboxylate | Thiophene | Sulfur-only ring; reduced hydrogen-bonding capacity | Lower antimicrobial activity | |
| Ethyl 2-(naphthalene-amido)-1,3-oxazole-4-carboxylate | Oxazole | Nitrogen replaces sulfur; increased polarity and metabolic susceptibility | Anticancer |
Key Findings :
- Thiazole Uniqueness : The sulfur and nitrogen atoms in thiazole (vs. thiophene or oxazole) enable diverse interactions with biological targets, such as metal chelation or enzyme active-site binding .
Functional Group Modifications
| Compound Name | Functional Group at Position 4 | Impact | Reference |
|---|---|---|---|
| Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | Ethyl ester | Hydrolyzable to carboxylic acid; prodrug potential | |
| Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate | Methylthio (-SCH₃) | Increased hydrophobicity; potential for sulfur-specific interactions | |
| Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate | Hydrazinyl (-NHNH₂) | Enhanced reactivity for Schiff base formation; possible antitumor activity |
Key Findings :
- Ester vs. Methylthio : The ethyl ester group in the target compound offers synthetic flexibility for hydrolysis or transesterification, whereas methylthio derivatives may exhibit stronger hydrophobic binding .
Antimicrobial and Anticancer Potential
- Pyridine-Containing Analogues: Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate demonstrates notable activity against cancer cell lines, likely due to pyridine’s role in inhibiting kinases .
- Chlorophenyl Derivatives : Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate shows moderate antimicrobial activity, attributed to chlorine’s electron-withdrawing effects enhancing target binding .
- Indole Hybrids: Compounds like Ethyl 2-(indole-propanoyl)-1,3-thiazole-4-carboxylate () exhibit anticancer properties by modulating neurotransmitter systems or STING pathways .
Solubility and Bioavailability
- Pyridin-4-yl Analogue : Higher solubility in polar solvents (e.g., DMSO) due to pyridine’s nitrogen, though rapid metabolism may limit efficacy .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₃H₁₃NO₂S | 247.31 | ~2.8 | <1 (Water) |
| Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate | C₁₁H₁₀N₂O₂S | 234.28 | ~1.5 | ~5 (DMSO) |
| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₀ClNO₂S | 267.73 | ~3.2 | <0.5 (Water) |
*Predicted using fragment-based methods.
Biological Activity
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 247.31 g/mol. The compound consists of a thiazole ring substituted with an ethyl ester and a para-methylphenyl group, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.31 g/mol |
| Structure | Thiazole ring with ethyl ester |
Antimicrobial Activity
Thiazole derivatives are widely studied for their antimicrobial properties . This compound has shown significant activity against various bacterial and fungal strains. For instance, studies have indicated that similar compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activities against pathogenic fungi.
Case Study: Antifungal Activity
In a study examining the antifungal properties of thiazole derivatives, this compound demonstrated effective inhibition against several fungal strains, suggesting its potential application in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Thiazoles are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
Research has shown that derivatives of thiazoles can inhibit key protein kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been found to induce cell cycle arrest and promote apoptosis in cancer cell lines such as HeLa and MCF-7 .
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It can bind to specific receptors or proteins involved in cell signaling pathways, altering their activity.
These interactions are facilitated by the thiazole ring's ability to form hydrogen bonds and π-π interactions with target molecules.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the para-methyl group on the phenyl ring enhances lipophilicity and potentially increases binding affinity to biological targets compared to other thiazole derivatives .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives to highlight differences in biological activity:
| Compound | Biological Activity |
|---|---|
| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | Stronger anticancer activity |
| Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | Moderate antimicrobial properties |
| Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | Enhanced antibacterial effects |
These comparisons indicate that subtle changes in substituents can lead to significant variations in pharmacological profiles.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via cyclocondensation of ethyl 2-bromoacetate with thiosemicarbazide derivatives under basic conditions. Key steps include:
- Using ethanol as a solvent and sodium hydroxide as a base to facilitate cyclization .
- Optimizing temperature (60–80°C) and reaction time (6–12 hours) to achieve yields >70% .
- Purification via column chromatography or recrystallization to isolate the product .
Q. What spectroscopic methods are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the thiazole ring .
- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- In vitro testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values typically 8–64 µg/mL) .
- Antifungal assays against C. albicans via disk diffusion .
- Cytotoxicity screening on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., nucleophilic substitution on the thiazole ring) be experimentally validated?
- Use isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) to track nitrogen incorporation into the thiazole ring .
- Kinetic studies under varying pH and solvent polarities to identify rate-determining steps .
- DFT calculations to model transition states and electron density maps for substituent effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-validate purity using HPLC (>95%) and elemental analysis .
- Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) to isolate substituent-specific effects .
- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Q. How does modifying the 4-methylphenyl group impact bioactivity and solubility?
- Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances antimicrobial potency but reduces aqueous solubility .
- LogP measurements and molecular docking reveal correlations between hydrophobicity and membrane penetration in bacterial targets .
- Substituent bulkiness (e.g., -OCH₃ vs. -Cl) influences binding to enzyme active sites (e.g., dihydrofolate reductase) .
Q. What advanced techniques are used to analyze crystallographic data and intermolecular interactions?
- Single-crystal X-ray diffraction resolves dihedral angles between the thiazole and phenyl rings (e.g., 84.84° in derivatives) .
- Hirshfeld surface analysis quantifies hydrogen-bonding (N–H⋯O) and π-π stacking contributions to stability .
Q. How is computational chemistry applied to predict reactivity or optimize synthesis?
- Retrosynthetic analysis tools (e.g., Reaxys-based models) propose feasible routes using known thiazole cyclization protocols .
- Molecular dynamics simulations predict solubility in co-solvent systems (e.g., ethanol/water mixtures) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
